Cascaroside B

Description

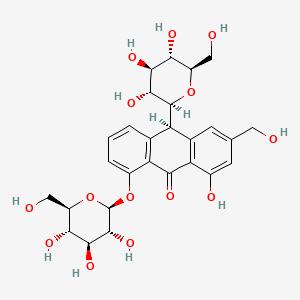

Structure

3D Structure

Properties

IUPAC Name |

(10R)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14/c28-6-9-4-11-16(26-24(37)22(35)19(32)14(7-29)39-26)10-2-1-3-13(18(10)21(34)17(11)12(31)5-9)40-27-25(38)23(36)20(33)15(8-30)41-27/h1-5,14-16,19-20,22-33,35-38H,6-8H2/t14-,15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAYRSRTNMVAPR-OPEXUXIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C(C(C(C(O5)CO)O)O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317649 | |

| Record name | Cascaroside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53861-34-0 | |

| Record name | Cascaroside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53861-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cascaroside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053861340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cascaroside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CASCAROSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39GRF8ND7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Cascaroside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cascaroside B is a prominent member of the anthraquinone (B42736) glycoside family, naturally occurring bioactive compounds found in the aged bark of Rhamnus purshiana (Cascara sagrada). These compounds are of significant pharmacological interest, primarily for their well-established laxative properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by quantitative physicochemical data, detailed experimental protocols for its isolation, and a visualization of its metabolic activation pathway. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of new therapeutic agents.

Chemical Structure and Identification

This compound is an anthrone (B1665570) C,O-diglycoside. Its structure consists of an anthrone backbone, which is a tricyclic aromatic ketone, glycosidically linked to two glucose moieties. One glucose unit is attached via an O-glycosidic bond, while the other is attached via a C-glycosidic bond. This compound and its stereoisomer, Cascaroside A, are C-10 isomers of 8-O-(beta-D-glucopyranosyl)barbaloin[1].

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (10R)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one[2] |

| Molecular Formula | C₂₇H₃₂O₁₄[2][3][4] |

| SMILES | C1=CC2=C(C(=C1)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)C(=O)C4=C([C@@H]2[C@H]5--INVALID-LINK--CO)O)O">C@@HO)C=C(C=C4O)CO[4] |

| InChI Key | MNAYRSRTNMVAPR-OPEXUXIQSA-N[3] |

| CAS Number | 53861-34-0[2][4] |

Physicochemical Properties

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 580.54 g/mol | [3] |

| Monoisotopic Mass | 580.17920569 Da | [2] |

| Melting Point | 175-178 °C | [6] |

| Optical Rotation | [α]³⁰D -104.4 (MeOH) | [6] |

| Hydrogen Bond Donor Count | 10 | [6] |

| Hydrogen Bond Acceptor Count | 14 | [6] |

| Rotatable Bond Count | 6 | [6] |

| Topological Polar Surface Area | 247 Ų | [2] |

| Storage Temperature | 2°C - 8°C | [4] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural source, the bark of Rhamnus purshiana, is a complex process involving extraction and multi-step chromatographic purification. High-performance countercurrent chromatography (HPCCC) has been demonstrated as a powerful technique for this purpose.

General Extraction and Fractionation

-

Starting Material : Powdered, dried bark of Rhamnus purshiana (aged for at least one year).

-

Extraction : The powdered bark is subjected to a percolation process.

-

Solvent Partitioning : The resulting crude extract is dried and then partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and a methanol/water mixture, to separate compounds based on their polarity. The cascarosides are typically enriched in the more polar fractions.

Isolation by High-Performance Countercurrent Chromatography (HPCCC)

Objective : To isolate pure this compound from a water-soluble or n-butanol-soluble extract of Cascara sagrada.

Methodology : A preparative-scale HPCCC method can be employed for efficient, one-step isolation.

-

Instrumentation : Preparative-scale High-Performance Countercurrent Chromatograph.

-

Solvent System : A two-phase solvent system is selected. For the isolation of Cascarosides A and B from a water-soluble extract, a system of ethyl acetate-n-butanol-water (2:8:10, v/v/v) has been successfully used.

-

Procedure :

-

The HPCCC column is filled with the stationary phase (the upper phase of the solvent system).

-

The apparatus is rotated at a specific speed (e.g., 800 rpm).

-

The mobile phase (the lower phase) is then pumped through the column at a defined flow rate.

-

Once hydrodynamic equilibrium is reached, the sample (e.g., 2.1 g of the water-soluble extract dissolved in the solvent mixture) is injected.

-

The effluent from the column is continuously monitored with a UV detector.

-

Fractions are collected based on the detector response.

-

The collected fractions are analyzed by a suitable method (e.g., HPLC) to identify those containing pure this compound.

-

Biological Activity and Mechanism of Action

This compound, as an anthraquinone glycoside, functions as a pro-drug. It is not pharmacologically active in its native state. Upon oral administration, it passes through the upper gastrointestinal tract largely unabsorbed. In the colon, gut microbiota play a crucial role in its activation. Bacterial enzymes hydrolyze the glycosidic bonds, releasing the active aglycone. This active metabolite then exerts a stimulant laxative effect by irritating the colonic mucosa, which increases peristalsis and promotes the secretion of water and electrolytes into the intestinal lumen.

Below is a diagram illustrating the logical workflow of this compound's metabolic activation and mechanism of action.

Conclusion

This compound is a structurally defined anthraquinone glycoside with significant therapeutic relevance. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and established protocols for its isolation. The elucidation of its metabolic activation by gut microbiota is key to understanding its pharmacological effect. Further research into this and other related cascarosides may yield new insights into drug metabolism and natural product-based therapies for gastrointestinal disorders.

References

- 1. Cascarosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C27H32O14 | CID 14605093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 53861-34-0 | FC165646 | Biosynth [biosynth.com]

- 5. New cascarosides from Rhamnus purshiana and fragmentation studies of the class by ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Showing Compound this compound (FDB014531) - FooDB [foodb.ca]

The Isolation of Cascaroside B: A Historical and Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Cascaroside B, a prominent member of the anthraquinone (B42736) glycoside family, is a naturally occurring compound primarily sourced from the aged bark of Rhamnus purshiana, commonly known as Cascara sagrada.[1][2] Historically, extracts of Cascara sagrada have been utilized for their potent laxative properties, a characteristic attributed to its rich content of cascarosides, including this compound.[3] While its traditional use is well-documented, modern scientific inquiry has begun to explore the broader therapeutic potential of individual cascarosides, necessitating robust and efficient methods for their isolation and characterization. This technical guide provides a comprehensive overview of the discovery, history, and evolving methodologies for the isolation of this compound, tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Historical Perspective and Discovery

The use of Cascara sagrada bark as a medicinal agent has its roots in the traditional practices of Native American communities.[3] Its introduction into Western medicine dates back to the late 19th century, where it became a widely used component in over-the-counter laxative preparations.[3] Early investigations into the chemical constituents of the bark revealed a complex mixture of anthraquinone derivatives.

A pivotal moment in the understanding of these active principles came in 1977, when Fairbairn and his colleagues elucidated the structures of Cascarosides A and B.[4] Through the use of advanced analytical techniques for the time, including electron-impact and field desorption mass spectrometry, nuclear magnetic resonance (NMR), and circular dichroism spectroscopy, they confirmed that Cascarosides A and B are C-10 isomers of 8-O-(β-D-glucopyranosyl)barbaloin.[4] This structural determination was a crucial step in enabling more targeted research into the bioactivity and isolation of these specific compounds.

Isolation Methodologies: From Traditional Extraction to Modern Chromatography

The isolation of this compound from Rhamnus purshiana bark has evolved from classical solvent extraction techniques to more sophisticated chromatographic methods that offer higher purity and yield.

Traditional Solvent-Based Extraction and Purification

Early methods for obtaining cascarosides relied on multi-step solvent extraction protocols. These methods, while effective for producing crude extracts, were often laborious and yielded mixtures of closely related compounds.

Experimental Protocol: Traditional Solvent Extraction

-

Defatting: The dried and powdered bark of Rhamnus purshiana is first subjected to an extraction with a non-polar solvent, such as benzene, petroleum ether, or acetone, to remove fats, pigments, and other lipophilic substances.[5]

-

Methanolic Extraction: The resulting defatted marc is then extracted with methanol (B129727) to isolate the more polar anthraquinone glycosides, including this compound.[5] This extraction is typically carried out to exhaustion using percolation or maceration.

-

Concentration: The methanolic extract is concentrated to a solids content of 25-45% by weight.[5]

-

Precipitation: The concentrated methanolic extract is added to hot isopropyl alcohol. A significant portion of the methanol is then removed by distillation.[5]

-

Crystallization and Recovery: The mixture is cooled, allowing the cascaroside solids to precipitate. The solid material is then collected by filtration.[5]

This traditional approach, while historically significant, often requires further purification steps to isolate this compound from other co-extracted cascarosides and impurities.

Modern High-Performance Countercurrent Chromatography (HPCCC)

High-Performance Countercurrent Chromatography (HPCCC) has emerged as a powerful technique for the efficient separation and purification of natural products like this compound. This method utilizes a two-phase solvent system and continuous partitioning to achieve high-resolution separation.

Experimental Protocol: High-Performance Countercurrent Chromatography

A one-step preparative-scale HPCCC method has been developed for the isolation of large quantities of Cascarosides A and B from the water-soluble extract of Cascara sagrada.[6]

-

Preparation of the Water-Soluble Extract: The powdered bark of Rhamnus purshiana is extracted and partitioned to obtain a water-soluble fraction enriched in cascarosides.

-

HPCCC Separation:

-

Solvent System: A two-phase solvent system of ethyl acetate-n-butanol-water (2:8:10, v/v/v) is used in the normal-phase mode.[6]

-

Instrumentation: A preparative-scale HPCCC instrument is employed.

-

Operation: The water-soluble extract is injected into the HPCCC system, and the separation is carried out.

-

Fraction Collection: Fractions are collected and analyzed (e.g., by HPLC) to identify those containing pure this compound.

-

This modern approach offers significant advantages in terms of efficiency, scalability, and the purity of the isolated compound.

Quantitative Data on Isolation

The yield of this compound can vary depending on the starting material and the isolation method employed. The following table summarizes quantitative data from a reported HPCCC isolation protocol.

| Parameter | Value | Reference |

| Starting Material | Water-soluble extract of Rhamnus purshiana bark | [6] |

| Amount of Starting Material | 2.1 g | [6] |

| Yield of this compound | 187 mg | [6] |

Experimental Workflows

The following diagrams illustrate the logical flow of the traditional and modern isolation methods for this compound.

Biological Activity and Signaling Pathways

The primary and most well-understood biological activity of this compound is its contribution to the laxative effect of Cascara sagrada. Cascarosides are pro-drugs that are hydrolyzed by the gut microbiota into their active aglycone forms.[7] These active metabolites then stimulate colonic motility and inhibit the absorption of water and electrolytes, leading to a laxative effect.[1][8]

While the laxative mechanism is established, research into other potential biological activities of individual cascarosides is ongoing. Anthraquinone glycosides, as a class of compounds, have been investigated for a range of bioactivities, including anti-inflammatory and anticancer effects. It is important to note that a specific signaling pathway for the biological activities of this compound, beyond its laxative effect, has not been definitively elucidated in the current scientific literature.

However, based on studies of related anthraquinone compounds, a plausible mechanism for potential pro-apoptotic effects can be proposed. The following diagram illustrates a representative intrinsic apoptosis pathway that may be induced by anthraquinone glycosides. This is a generalized pathway and requires specific experimental validation for this compound.

Conclusion

The journey of this compound from a component of a traditional herbal remedy to a well-characterized chemical entity is a testament to the advancements in natural product chemistry. The development of sophisticated isolation techniques like HPCCC has been instrumental in providing researchers with pure this compound for further investigation. While its role as a laxative is well-established, the exploration of its other potential therapeutic properties is an active area of research. Future studies are warranted to fully elucidate the specific molecular mechanisms and signaling pathways modulated by this compound, which could unlock new therapeutic applications for this historically significant natural product.

References

- 1. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Cascarosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. Mechanism of activation of caspase cascade during beta-carotene-induced apoptosis in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Biosynthesis Pathway of Cascaroside B in Rhamnus purshiana

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of Cascaroside B, a significant bioactive anthraquinone (B42736) glycoside found in the bark of Rhamnus purshiana (Cascara sagrada). This document details the proposed enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key pathways and workflows.

Introduction

Cascara sagrada has a long history of use in traditional medicine, primarily as a laxative. The therapeutic effects are largely attributed to a group of anthraquinone glycosides known as cascarosides. Among these, this compound is a prominent C-10 isomer of 8-O-(beta-D-glucopyranosyl)barbaloin. Understanding its biosynthesis is crucial for biotechnological production, metabolic engineering to enhance yield, and the development of novel therapeutics.

The biosynthesis of this compound is a multi-step process that begins with the formation of an anthraquinone scaffold via the polyketide pathway, followed by specific glycosylation events. While the complete enzymatic machinery from Rhamnus purshiana has not been fully elucidated, this guide synthesizes the current understanding based on established pathways for similar natural products.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages:

-

Formation of the Aloe-Emodin (B1665711) Anthrone (B1665570) Aglycone: This occurs through the polyketide pathway.

-

Glycosylation of the Aglycone: This involves sequential C- and O-glycosylation steps to yield the final this compound molecule.

Stage 1: Polyketide Synthesis of the Aloe-Emodin Anthrone Core

The formation of the aloe-emodin anthrone core follows the Type II polyketide synthesis pathway. This pathway utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit.

Key Steps:

-

Chain Initiation: Acetyl-CoA serves as the starter molecule.

-

Chain Elongation: A multi-enzyme complex, a Polyketide Synthase (PKS), catalyzes the iterative condensation of seven malonyl-CoA molecules.

-

Cyclization and Aromatization: The resulting octaketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by specific cyclase and aromatase enzymes, to form the tricyclic anthraquinone ring structure of aloe-emodin.

-

Reduction: The aloe-emodin is then reduced to its anthrone form, aloe-emodin anthrone, which is the direct precursor for glycosylation.

Stage 2: Glycosylation of Aloe-Emodin Anthrone

The aloe-emodin anthrone undergoes two key glycosylation steps catalyzed by UDP-glycosyltransferases (UGTs).

Key Steps:

-

C-Glycosylation: A UGT transfers a glucose moiety from UDP-glucose to the C-10 position of aloe-emodin anthrone, forming barbaloin (aloin). This is a critical step forming a stable carbon-carbon bond.

-

O-Glycosylation: A second UGT attaches another glucose molecule from UDP-glucose to the hydroxyl group at the C-8 position of barbaloin. This results in the formation of Cascaroside A and its C-10 epimer, this compound. The stereochemistry at the C-10 position differentiates Cascaroside A and B.

Quantitative Data

Specific quantitative data on enzyme kinetics and precursor concentrations for the this compound pathway in Rhamnus purshiana are not extensively reported in the literature. However, data on the concentration of total cascarosides in the bark are available.

| Parameter | Value | Reference |

| Total Hydroxyanthracene Glycosides in dried bark | ≥ 8.0% | [1] |

| Proportion of Cascarosides in total hydroxyanthracene glycosides | ≥ 60% | [1] |

| Cascaroside content in standardized dry extract | 8.0% - 25.0% | [1] |

| Daily dosage of crude drug for laxative effect | 0.3 - 1.0 g | [2] |

| Hydroxyanthracene derivatives in standardized preparations | 20 - 30 mg (calculated as cascaroside A) | [2] |

Experimental Protocols

Detailed protocols for the specific enzymes from Rhamnus purshiana are not yet established. The following are generalized protocols that can be adapted for the characterization of the enzymes involved in this compound biosynthesis.

Protocol 1: Isolation and Quantification of Cascarosides by HPLC

This protocol is for the extraction and quantification of cascarosides from Rhamnus purshiana bark.

Materials:

-

Dried and powdered Rhamnus purshiana bark

-

Water

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable modifier)

-

Cascaroside A and B standards

-

HPLC system with a C18 column and UV-Vis or DAD detector

Procedure:

-

Extraction:

-

Accurately weigh about 1 g of powdered bark.

-

Perform extraction with 50 mL of 70% methanol in an ultrasonic bath for 30 minutes.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the pellet twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Redissolve the dried extract in a known volume of methanol for HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. A typical gradient might be: 0-20 min, 10-40% acetonitrile; 20-30 min, 40-70% acetonitrile; 30-35 min, 70-10% acetonitrile; 35-40 min, re-equilibration at 10% acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: 280 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a calibration curve using Cascaroside A and B standards of known concentrations.

-

Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve.

-

Protocol 2: General Assay for Polyketide Synthase (PKS) Activity

This assay is a general method to detect PKS activity in plant protein extracts.

Materials:

-

Plant tissue (e.g., young bark of Rhamnus purshiana)

-

Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, with 10% glycerol, 1 mM EDTA, 10 mM DTT, and protease inhibitors)

-

[2-¹⁴C]Malonyl-CoA (radiolabeled substrate)

-

Acetyl-CoA (starter substrate)

-

Ethyl acetate (B1210297)

-

Scintillation cocktail and counter

Procedure:

-

Protein Extraction:

-

Homogenize fresh plant tissue in liquid nitrogen.

-

Extract the protein with extraction buffer.

-

Centrifuge to remove cell debris and collect the supernatant (crude enzyme extract).

-

-

Enzyme Assay:

-

In a microfuge tube, combine:

-

50 µL of crude enzyme extract

-

10 µL of 1 mM Acetyl-CoA

-

10 µL of 1 mM [2-¹⁴C]Malonyl-CoA (specific activity ~50 mCi/mmol)

-

30 µL of extraction buffer

-

-

Incubate at 30°C for 1 hour.

-

Stop the reaction by adding 10 µL of 20% HCl.

-

-

Product Extraction and Detection:

-

Extract the polyketide products with 200 µL of ethyl acetate.

-

Vortex and centrifuge.

-

Transfer the ethyl acetate layer to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

An increase in radioactivity compared to a boiled enzyme control indicates PKS activity.

-

Protocol 3: General Assay for UDP-Glycosyltransferase (UGT) Activity

This protocol can be adapted to measure the C- and O-glycosyltransferase activities involved in cascaroside biosynthesis.

Materials:

-

Crude or purified enzyme extract

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Aglycone substrate (Aloe-emodin anthrone for C-GT; Barbaloin for O-GT)

-

UDP-[¹⁴C]Glucose (radiolabeled sugar donor)

-

Methanol

-

HPLC system with a radioactivity detector or offline scintillation counting of fractions

Procedure:

-

Enzyme Assay:

-

The reaction mixture (total volume 100 µL) should contain:

-

50 µL of enzyme preparation

-

10 µL of 10 mM aglycone substrate (dissolved in DMSO)

-

10 µL of 1 mM UDP-[¹⁴C]Glucose

-

30 µL of assay buffer

-

-

Incubate at 30°C for 1-2 hours.

-

Terminate the reaction by adding 100 µL of cold methanol.

-

-

Product Analysis:

-

Centrifuge to precipitate protein.

-

Analyze the supernatant by HPLC with a C18 column.

-

Monitor for the formation of a new, more polar, radiolabeled peak corresponding to the glycosylated product.

-

Quantify the product by integrating the radioactive peak or by collecting fractions and performing scintillation counting.

-

Regulation of the Biosynthesis Pathway

The regulation of cascaroside biosynthesis is not well-documented. However, based on studies of other plant secondary metabolite pathways, it is likely influenced by:

-

Developmental Stage: The concentration of cascarosides is known to vary with the age of the bark.

-

Environmental Factors: Light and temperature are known to regulate the biosynthesis of other polyketide-derived compounds like flavonoids and could play a similar role in anthraquinone production.[3][4][5]

-

Gene Expression: The expression of PKS and UGT genes is a key regulatory point. Transcription factors responsive to developmental and environmental cues likely control the expression of these biosynthetic genes.

Conclusion and Future Perspectives

The biosynthesis of this compound in Rhamnus purshiana is a complex process involving a Type II polyketide synthase and at least two distinct glycosyltransferases. While the general pathway is understood, the specific enzymes from this plant species remain to be isolated and characterized. Future research should focus on:

-

Gene Discovery: Identification and functional characterization of the PKS and UGT genes from Rhamnus purshiana.

-

Enzyme Kinetics: Detailed kinetic analysis of the purified enzymes to understand their substrate specificity and catalytic efficiency.

-

Regulatory Mechanisms: Elucidation of the transcription factors and signaling pathways that control the expression of the biosynthetic genes.

A deeper understanding of this pathway will pave the way for the metabolic engineering of microorganisms or plant cell cultures for the sustainable production of cascarosides, offering a controlled and reliable source for the pharmaceutical industry.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. fitoterapiabrasil.com.br [fitoterapiabrasil.com.br]

- 3. Flavonoid biosynthesis-related genes in grape skin are differentially regulated by temperature and light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Light Induced Regulation Pathway of Anthocyanin Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Light-controlled flavonoid biosynthesis in fruits - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Cascaroside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cascaroside B, a prominent member of the anthraquinone (B42736) glycoside family, is a natural product renowned for its therapeutic properties, primarily as a stimulant laxative. Found in the aged bark of Rhamnus purshiana (Cascara sagrada), its biological activity is intricately linked to its chemical structure and subsequent metabolic transformation within the human gut. This technical guide provides an in-depth overview of the spectroscopic data for this compound, detailing its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics. Furthermore, it outlines the experimental protocols for these analytical techniques and illustrates the compound's metabolic pathway.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C27H32O14 | [1] |

| Molecular Weight | 580.5 g/mol | [1] |

| Monoisotopic Mass | 580.17920569 Da | [1] |

Spectroscopic Data

The structural elucidation of this compound relies heavily on modern spectroscopic techniques. NMR and MS provide a detailed picture of its atomic connectivity and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the anthrone (B1665570) core, the anomeric protons of the two glucose units, and the various sugar protons. The coupling constants between these protons are crucial for determining their relative stereochemistry.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms within the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the carbons of the sugar moieties are diagnostic for the cascaroside structure. A predicted ¹³C NMR spectrum is available through public databases.[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing anthraquinone glycosides.[2]

Electrospray Ionization Mass Spectrometry (ESI-MS): In positive ion mode, this compound is expected to form a protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

Tandem Mass Spectrometry (ESI-MS/MS): Collision-induced dissociation (CID) of the precursor ion reveals characteristic fragmentation patterns. For anthrone glycosides, a common fragmentation pathway involves the neutral loss of the sugar moieties (162 Da for a hexose (B10828440) unit). The fragmentation of the aglycone core provides further structural information. Studies on cascarosides A-D have shown that fragmentation reactions can differentiate between diastereoisomeric pairs.[2]

Experimental Protocols

NMR Spectroscopy of Anthraquinone Glycosides

A general protocol for the NMR analysis of anthraquinone glycosides like this compound is as follows:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. DEPT experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments should be conducted, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the sugar units to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the stereochemistry.[2]

-

Electrospray Ionization Mass Spectrometry (ESI-MS) of Cascarosides

The following outlines a general procedure for the ESI-MS analysis of this compound:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile/water mixtures. A small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) can be added to enhance ionization.

-

Instrumentation: The analysis is performed on an ion trap or triple quadrupole mass spectrometer equipped with an ESI source.[2]

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Scan: Acquire a full scan mass spectrum to identify the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).

-

MS/MS Analysis: Select the precursor ion of interest and subject it to collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum to observe the fragmentation pattern. The collision energy should be optimized to produce a rich fragmentation spectrum.

Mechanism of Action: A Signaling Pathway

The laxative effect of this compound is not exerted by the molecule itself but by its active metabolite, an anthrone, which is formed through biotransformation by the gut microbiota.

Caption: Metabolic activation of this compound by gut microbiota.

The process begins with the oral ingestion of this compound. The glycosidic bonds of the parent compound are resistant to hydrolysis by human digestive enzymes in the upper gastrointestinal tract. Upon reaching the colon, gut bacteria, which possess β-glucosidase enzymes, hydrolyze the glycosidic linkages, releasing the active aglycone, an emodin (B1671224) anthrone. This active metabolite then stimulates the smooth muscle of the colon, leading to increased peristalsis, and promotes the secretion of water and electrolytes into the intestinal lumen, ultimately resulting in a laxative effect.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

This workflow illustrates the systematic approach to the structural elucidation of this compound using NMR and MS. The process begins with the preparation of the purified sample for each analytical technique. Following data acquisition, the spectral information from both NMR and MS is integrated to confirm the complete chemical structure of the molecule.

References

Elucidation of Cascaroside B Stereochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stereochemical elucidation of Cascaroside B, an anthraquinone (B42736) C,O-diglycoside found in the bark of Rhamnus purshiana (Cascara sagrada). The determination of the precise three-dimensional arrangement of its eleven stereocenters is critical for understanding its biological activity, particularly its well-known laxative effects. This document outlines the key experimental methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical techniques, used to define the absolute configuration of this compound. Quantitative data is presented in structured tables, and experimental workflows are illustrated with diagrams to facilitate a comprehensive understanding of the stereochemical assignment process.

Introduction to this compound

This compound is a naturally occurring anthraquinone glycoside with the molecular formula C₂₇H₃₂O₁₄.[1][2] It is a member of the cascaroside family of compounds, which are known for their stimulant laxative properties. The core structure of this compound consists of an aloe-emodin (B1665711) anthrone (B1665570) aglycone, which is glycosidically linked to two β-D-glucopyranosyl moieties. One glucose unit is attached via an O-glycosidic bond at the C-8 position, while the other is linked through a C-glycosidic bond at the C-10 position.

The presence of eleven stereocenters, including the chiral center at C-10 of the anthrone core and the multiple chiral centers within the two glucose units, gives rise to a complex stereochemical landscape. The precise stereochemistry of this compound is crucial for its pharmacological activity. It has been established that this compound and its C-10 epimer, Cascaroside A, are key constituents of Cascara sagrada.[3]

Stereochemical Structure of this compound

The absolute stereochemistry of this compound has been determined through a combination of spectroscopic techniques and chemical correlations. The accepted IUPAC name for this compound is (10R)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one.[1] This nomenclature defines the following key stereochemical features:

-

Anthrone Core: The stereocenter at the C-10 position of the anthrone core has an R configuration. This is the key feature that distinguishes this compound from its diastereomer, Cascaroside A, which possesses the S configuration at C-10.

-

Glycosidic Linkages: Both glucose units are in the D-configuration and are attached to the aglycone via β-linkages.

The relationship between Cascaroside A and B as C-10 epimers is a central aspect of their stereochemistry.

Experimental Elucidation of Stereochemistry

The determination of the absolute configuration of this compound relies on a combination of advanced spectroscopic and chiroptical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Data

The ¹H and ¹³C NMR chemical shifts provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The data for Cascarosides A and B, which primarily differ in the orientation of the C-10 glucose moiety, are presented below. These values, recorded in CD₃OD, are instrumental in assigning the overall structure.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Cascarosides A and B in CD₃OD

| Proton | Cascaroside A (10S) | This compound (10R) |

| H-2 | 7.15 | 7.13 |

| H-4 | 7.60 | 7.60 |

| H-5 | 7.28 | 7.25 |

| H-7 | 7.40 | 7.35 |

| H-10 | 4.75 | 4.70 |

| H-1' (C-Glc) | 4.30 | 4.25 |

| H-1'' (O-Glc) | 5.10 | 5.08 |

| CH₂OH | 4.55, 4.70 | 4.55, 4.70 |

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Cascarosides A and B in CD₃OD

| Carbon | Cascaroside A (10S) | This compound (10R) |

| C-1 | 162.5 | 162.3 |

| C-3 | 148.0 | 147.8 |

| C-8 | 161.0 | 160.8 |

| C-9 | 194.5 | 194.3 |

| C-10 | 45.5 | 45.3 |

| C-1' (C-Glc) | 82.0 | 81.8 |

| C-1'' (O-Glc) | 102.5 | 102.3 |

| CH₂OH | 64.0 | 63.8 |

Note: The chemical shifts are based on published data for Cascarosides A and B and may have slight variations depending on the experimental conditions.

3.1.2. 2D NMR Experiments for Stereochemical Assignment

Two-dimensional NMR experiments are crucial for establishing through-bond and through-space correlations, which are essential for determining the relative stereochemistry.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, allowing for the assignment of protons within each glucose unit and the aromatic protons of the anthrone core.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms, enabling the unambiguous assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly important for identifying the glycosidic linkages, i.e., the connection between the anomeric protons of the glucose units and the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a key technique for determining the relative stereochemistry by identifying protons that are close in space. For this compound, a crucial NOE is observed between the anomeric proton of the C-10 glucose (H-1') and the H-10 proton of the anthrone core. The strength of this NOE, along with anisotropic effects observed in the ¹H NMR spectrum, helps to establish the relative orientation of the C-10 glucose moiety and thus the configuration at C-10.

Experimental Protocol for 2D NOESY:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CD₃OD) in a 5 mm NMR tube.

-

Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Acquisition Parameters:

-

Pulse Sequence: A standard phase-sensitive gradient-selected NOESY pulse sequence is used.

-

Mixing Time: The mixing time is a critical parameter and is typically optimized in the range of 300-800 ms (B15284909) for molecules of this size to allow for the buildup of NOE.

-

Data Acquisition: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

-

Data Processing: The 2D data is processed using appropriate window functions and Fourier transformation to generate the NOESY spectrum.

Chiroptical Methods

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful technique for determining the absolute configuration of stereocenters. The CD spectrum of this compound, particularly the Cotton effects in the regions of the anthrone chromophore absorptions, is compared with that of its epimer, Cascaroside A, and with related compounds of known absolute configuration. The sign and intensity of the Cotton effects are characteristic of the stereochemistry at C-10, providing confirmatory evidence for the R configuration in this compound.

X-ray Crystallography

General Protocol for X-ray Crystallography:

-

Crystallization: The primary challenge is to obtain a single crystal of high quality. This involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, ultimately providing a detailed three-dimensional model of the molecule with its absolute stereochemistry.

Signaling Pathways and Biological Implications

The laxative effect of this compound is not due to the molecule itself but rather to its biotransformation in the colon.

The glycosidic linkages in this compound are hydrolyzed by the gut microbiota in the large intestine to release the active aglycone, aloe-emodin anthrone. This active metabolite then stimulates the smooth muscle of the colon, leading to increased peristalsis and secretion of water and electrolytes into the intestinal lumen, resulting in a laxative effect. The stereochemistry of the glycosidic linkages and the aglycone can influence the rate and extent of this metabolic activation and, consequently, the pharmacological activity.

Conclusion

The stereochemistry of this compound has been unequivocally established as having a 10R configuration at the anthrone core, with two β-D-glucopyranosyl units attached at the C-8 (O-glycosidic) and C-10 (C-glycosidic) positions. This determination is the result of a synergistic application of advanced spectroscopic techniques, primarily high-field 1D and 2D NMR, and chiroptical methods such as circular dichroism. The detailed understanding of its three-dimensional structure is fundamental for structure-activity relationship studies, quality control of herbal medicines, and the development of new therapeutic agents derived from this class of natural products.

References

Cascaroside B: A Technical Overview of its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cascaroside B is a naturally occurring anthraquinone (B42736) C-glycoside found predominantly in the aged bark of Rhamnus purshiana (Cascara sagrada).[1] It belongs to a class of compounds known for their laxative effects.[2] Structurally, this compound and its isomer, Cascaroside A, are 8-O-β-D-glucosides of barbaloin, differing in their stereochemistry at the C-10 position.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its mechanism of action.

Physicochemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound. These parameters are crucial for its extraction, purification, characterization, and formulation in drug development.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₃₂O₁₄ | [1] |

| Molecular Weight | 580.53 g/mol | [1] |

| CAS Number | 53861-34-0 | [1] |

| Appearance | Yellowish to brown solid (General for cascarosides) | [4] |

| Solubility | Soluble in water and alcohol (e.g., methanol).[4] Sparingly soluble in water. | [5] |

| Melting Point | 175-178 °C (for the related Cascaroside A) | [6] |

| logP (Predicted) | -1.9 | [7] |

| pKa (Strongest Acidic, Predicted) | 9.73 | [6] |

| Storage Temperature | 2°C - 8°C | [1] |

Experimental Protocols

Isolation of this compound from Rhamnus purshiana

A common method for the isolation of this compound is high-performance countercurrent chromatography (HPCCC).[8]

Objective: To isolate pure this compound from the bark of Rhamnus purshiana.

Methodology:

-

Extraction: The powdered bark of Rhamnus purshiana is subjected to a percolation process to obtain a crude extract. This extract is then partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and a methanol/water mixture, to fractionate the components.[9]

-

Chromatographic Separation: A one-step preparative-scale high-performance countercurrent chromatography method can be employed to isolate large amounts of cascarosides A and B from the water-soluble extract of cascara sagrada.[8]

Characterization and Quantification of this compound

Objective: To confirm the identity and determine the purity and concentration of isolated this compound.

Methodologies:

-

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound.[3][9] The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): Electron-impact and field desorption mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.[3]

-

UV-Vis Spectroscopy: UV-Vis spectrophotometry can be used for the quantitative analysis of this compound. The absorbance is typically measured in the range of 200-400 nm.[10][11]

-

IR Spectroscopy: Infrared spectroscopy provides information about the functional groups present in the molecule.

-

-

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD):

-

Principle: This is a robust method for the quantification of this compound in plant extracts and final products.[10] The method separates this compound from other components based on its polarity, and the DAD detector allows for quantification at its specific maximum absorbance wavelength.

-

Typical Conditions:

-

Column: C18 reverse-phase column.[10]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[12]

-

Detection: Diode array detector monitoring the absorbance at the λmax of this compound.[10]

-

Validation: The method should be validated for linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy.[10] For this compound, reported LOD and LOQ are in the range of 0.008–0.010 μg/mL and 0.029–0.035 μg/mL, respectively.[10]

-

-

Biological Activity and Mechanism of Action

This compound is a stimulant laxative.[1] The glycoside itself is a pro-drug and is not pharmacologically active in the upper gastrointestinal tract.[2]

Mechanism of Action:

-

Hydrolysis: Upon reaching the colon, this compound is hydrolyzed by the gut microbiota into its active aglycone, primarily aloe-emodin (B1665711) anthrone.[2][13]

-

Stimulation: The active metabolite stimulates the smooth muscle of the colon, increasing peristalsis and intestinal motility.[13][14]

-

Secretion: It also promotes the secretion of water and electrolytes into the colonic lumen, which softens the stool and facilitates bowel movements.[13][14]

References

- 1. This compound | 53861-34-0 | FC165646 | Biosynth [biosynth.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Cascarosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cascaroside A | CAS:53823-08-8 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Showing Compound this compound (FDB014531) - FooDB [foodb.ca]

- 7. This compound | C27H32O14 | CID 14605093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isolation of six anthraquinone diglucosides from cascara sagrada bark by high-performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. anais.infobibos.com.br [anais.infobibos.com.br]

- 10. researchgate.net [researchgate.net]

- 11. Development of an LC–DAD–MS-Based Method for the Analysis of Hydroxyanthracene Derivatives in Food Supplements and Plant Materials [mdpi.com]

- 12. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gosset.ai [gosset.ai]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Cascaroside B: A Technical Guide to Its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cascaroside B, an anthraquinone (B42736) C-glycoside, is a prominent bioactive constituent found in the aged bark of Rhamnus purshiana (Cascara sagrada). As a member of the cascaroside family, it contributes to the well-documented laxative properties of cascara extracts. A thorough understanding of the physicochemical characteristics of this compound, specifically its solubility and stability, is paramount for its isolation, formulation, and the development of reliable analytical methods. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, detailed experimental protocols for their determination, and insights into its potential biological signaling pathways.

While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates known information for anthraquinone glycosides as a class and provides robust methodologies for researchers to determine these properties empirically.

Solubility Characteristics

The solubility of this compound is a critical parameter for its extraction, purification, and formulation into suitable dosage forms. As a glycoside, its solubility is influenced by the presence of sugar moieties, which generally confer a degree of water solubility.

Qualitative Solubility Profile

Based on information available for anthraquinone glycosides, a qualitative solubility profile for this compound can be inferred.

| Solvent Class | Solubility |

| Polar Protic | |

| Water | Soluble[1] |

| Alcohols (e.g., Methanol, Ethanol) | Somewhat Soluble[1] |

| Glacial Acetic Acid | Soluble[1] |

| Polar Aprotic | |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble, as it is a common solvent for similar natural products. |

| Acetone | Expected to have some solubility. |

| Nonpolar | |

| Benzene | Insoluble[1] |

| Ether | Insoluble[1] |

| Chloroform | Insoluble[1] |

Note: This table provides a general overview. Precise quantitative solubility data for this compound in these and other solvents should be determined experimentally.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2][3][4]

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, methanol, ethanol, DMSO, etc.).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2]

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a 0.45 µm syringe filter.

-

-

Quantification:

-

Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.

-

-

Data Reporting:

-

Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).

-

Stability Characteristics

The stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and for developing stability-indicating analytical methods. Anthraquinone glycosides are known to be susceptible to degradation under various conditions.

General Stability Profile

-

Hydrolytic Stability: Anthraquinone glycosides are susceptible to hydrolysis, particularly under acidic conditions, which can cleave the glycosidic bonds to yield the aglycone and sugar moieties.[5] C-glycosides, like this compound, are generally more resistant to acid hydrolysis than O-glycosides.[6]

-

Oxidative Stability: The anthraquinone structure can be susceptible to oxidation, potentially leading to the formation of degradation products.[5]

-

Thermal Stability: Elevated temperatures can accelerate the rate of chemical degradation.[5]

-

Photostability: Exposure to light, especially UV radiation, can cause photodegradation.[5]

Experimental Protocol: Forced Degradation Study

Forced degradation (stress testing) is performed to identify potential degradation products and degradation pathways and to develop stability-indicating analytical methods.[1][7][8] The following protocol is based on ICH guidelines.

Methodology

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents. For hydrolytic studies, water or a co-solvent system may be used. For other stress conditions, a non-reactive organic solvent might be necessary if the compound is insoluble in water.[7]

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at room temperature and at an elevated temperature (e.g., 60°C).[5][7]

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature.[5]

-

Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).[5]

-

Thermal Degradation: Heat the solid sample and a solution of the sample at an elevated temperature (e.g., 80°C).[5]

-

Photodegradation: Expose a solution of the sample to UV and visible light according to ICH Q1B guidelines.[8] A control sample should be kept in the dark to differentiate between thermal and photodegradation.

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition. The duration of the study may need to be adjusted based on the lability of the compound.

-

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all stressed samples and a non-stressed control sample using a stability-indicating HPLC method. The method should be able to separate the intact this compound from all potential degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent drug and degradation products.

-

Couple the HPLC system with a mass spectrometer (LC-MS) to aid in the identification of the degradation products by determining their molecular weights and fragmentation patterns.

-

Potential Signaling Pathways

While the primary traditional use of cascarosides is as laxatives, recent research into related anthraquinone glycosides suggests potential involvement in other biological pathways, particularly apoptosis (programmed cell death).[9] Although direct evidence for this compound is not yet established, the proposed intrinsic apoptosis pathway for the structurally similar Cascaroside D provides a plausible model for investigation.[9]

This proposed pathway involves the induction of cellular stress by the compound, leading to the activation of pro-apoptotic proteins such as Bax and the subsequent release of cytochrome c from the mitochondria. This triggers a cascade of caspase activation (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[5][10][11]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability characteristics of this compound for researchers and drug development professionals. While specific quantitative data remains to be fully elucidated through experimental studies, the provided qualitative information and detailed protocols offer a robust framework for such investigations. A comprehensive characterization of these properties is essential for the quality control, formulation development, and elucidation of the full therapeutic potential of this important natural product. Further research into its biological mechanisms, such as the proposed apoptotic pathway, may reveal novel applications beyond its traditional use.

References

- 1. sgs.com [sgs.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. bioassaysys.com [bioassaysys.com]

- 4. enamine.net [enamine.net]

- 5. Synthesis of Saccharumoside-B analogue with potential of antiproliferative and pro-apoptotic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. benchchem.com [benchchem.com]

- 10. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis induced by capsaicin and resveratrol in colon carcinoma cells requires nitric oxide production and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Cascaroside B: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cascaroside B, a prominent anthraquinone (B42736) glycoside, is a natural compound of significant interest due to its well-established laxative properties. This technical guide provides an in-depth exploration of this compound, focusing on its natural provenance, detailed methodologies for its isolation and purification, and an overview of its biological mechanism of action. Extensive research confirms that the primary and sole significant natural source of this compound is the aged bark of Frangula purshiana (syn. Rhamnus purshiana), commonly known as Cascara sagrada. This guide synthesizes quantitative data on its occurrence, presents detailed experimental protocols for its extraction and purification, and visualizes its biosynthetic origins and mechanism of action through signaling pathway diagrams.

Natural Sources of this compound

Comprehensive analysis of scientific literature reveals that this compound is almost exclusively found in the bark of Frangula purshiana. While other related anthraquinone glycosides are present in various plants of the Rhamnus genus and other families like Polygonaceae and Rubiaceae, this compound is a characteristic constituent of Cascara sagrada.[1] Our extensive search did not yield any other significant natural sources of this specific compound.

Quantitative Analysis of Cascarosides in Frangula purshiana

The concentration of this compound and related compounds in the bark of Frangula purshiana can vary depending on factors such as the age of the bark, harvesting time, and storage conditions. The bark must be aged for at least a year before use to reduce the content of fresh anthrones, which can cause severe gastrointestinal distress.[2] The quantitative data from various studies are summarized in the table below.

| Component | Concentration/Yield | Plant Material/Fraction | Analytical Method | Reference |

| Total Hydroxyanthracene Glycosides | Not less than 8.0% (expressed as Cascaroside A) | Dried bark of F. purshiana | Spectrophotometry | [3] |

| Cascarosides (A, B, C, D, E, F) | 60-70% of total hydroxyanthracene glycosides | Dried bark of F. purshiana | Not specified | [3] |

| This compound | 31 mg from 510 mg of n-butanol extract | n-butanol-soluble extract of F. purshiana bark | High-Performance Countercurrent Chromatography (HPCCC) | [4] |

| This compound | 187 mg from 2.1 g of water-soluble extract | Water-soluble extract of F. purshiana bark | Preparative HPCCC | [4] |

| This compound | 2.1% yield from a methanol-water fraction | Methanol-water fraction of F. purshiana bark extract | Semi-preparative HPLC | [5] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from Frangula purshiana bark is a multi-step process that involves extraction, solvent partitioning, and chromatographic purification. The following protocols are synthesized from established methodologies.[2][4][5]

Extraction

-

Objective: To obtain a crude extract containing anthraquinone glycosides from the powdered bark.

-

Methodology:

-

The dried and aged bark of Frangula purshiana is coarsely powdered.

-

The powdered bark is subjected to percolation or maceration with methanol (B129727).[6]

-

Alternatively, the bark can be extracted with 95% ethanol (B145695) using a Soxhlet extractor for approximately 50 hours to prevent enzymatic hydrolysis of the glycosides.[7]

-

The resulting crude extract is then concentrated under reduced pressure to yield a thick residue.

-

Solvent Partitioning

-

Objective: To enrich the cascaroside content by removing unwanted compounds.

-

Methodology:

-

The dried crude extract is suspended in a methanol/water (1:1 v/v) mixture.[5]

-

This aqueous methanol solution is then partitioned successively with hexane (B92381) and ethyl acetate (B1210297) to remove lipids and other nonpolar constituents. The cascarosides remain in the methanol-water fraction.[5]

-

The resulting methanol-water fraction is lyophilized to obtain a powdered extract enriched in cascarosides.

-

Chromatographic Purification

-

Objective: To isolate pure this compound from the enriched extract.

-

Methodology: A combination of chromatographic techniques is employed for efficient separation.

-

High-Performance Countercurrent Chromatography (HPCCC):

-

First-dimensional HPCCC: The n-butanol-soluble fraction of the extract (510 mg) is resolved using a chloroform-methanol-isopropanol-water (6:6:1:4, v/v/v/v) solvent system in normal-phase mode. This yields fractions containing mixtures of cascarosides, with one fraction enriched in this compound (31 mg).[4]

-

Preparative HPCCC: For larger scale isolation, the water-soluble extract (2.1 g) is subjected to one-step preparative HPCCC using an ethyl acetate-n-butanol-water (2:8:10, v/v/v) solvent system in normal-phase mode to yield a significantly larger amount of this compound (187 mg).[4]

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

The fraction enriched with cascarosides from the previous steps is further purified using semi-preparative HPLC.[5]

-

Column: A reversed-phase C18 column is typically used.[5]

-

Mobile Phase: A gradient elution with a mobile phase consisting of water (with 0.1% trifluoroacetic acid) and methanol is employed. A typical gradient program is as follows: 20% methanol for 39 min, increasing to 30% methanol from 39 to 49 min, holding at 30% until 55 min, increasing to 50% from 55 to 90 min, and finally to 100% methanol at 91 min.[5]

-

Flow Rate: A flow rate of 9 mL/min is used.[5]

-

Detection: The eluent is monitored at a suitable UV wavelength, and fractions corresponding to the peak of this compound are collected.

-

-

Biosynthesis and Mechanism of Action

Biosynthesis of the Anthraquinone Core

The anthraquinone core of this compound is biosynthesized in plants primarily through the polyketide pathway.[1][8] This pathway involves the head-to-tail condensation of acetate units to form a poly-β-ketomethylene acid intermediate, which then undergoes intramolecular condensation and subsequent modifications to yield the characteristic tricyclic anthraquinone structure.[8]

Mechanism of Laxative Action

This compound is a prodrug that requires activation by the gut microbiota to exert its laxative effect.[9] The mechanism involves a series of steps culminating in the stimulation of colonic motility.

-

Oral Administration: this compound is ingested orally.

-

Transit to Colon: The glycosidic linkages make it resistant to hydrolysis by human digestive enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact.[10]

-

Microbial Hydrolysis: In the colon, gut bacteria hydrolyze the sugar moieties, releasing the active aglycone, primarily emodin-9-anthrone.[9][10]

-

Stimulation of Peristalsis: The active aglycone acts as a local irritant to the colonic mucosa, stimulating peristalsis, the wave-like muscle contractions that move feces through the colon.[11]

-

Alteration of Water and Electrolyte Transport: The aglycone also inhibits the absorption of water and electrolytes from the colon, leading to an increase in the water content of the feces and a softer stool.[12]

Conclusion

This compound is a key bioactive compound exclusively found in the bark of Frangula purshiana. This guide has provided a detailed overview of its natural occurrence, robust protocols for its isolation and purification, and a clear understanding of its biosynthetic origins and mechanism of action. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this important anthraquinone glycoside.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Isolation of six anthraquinone diglucosides from cascara sagrada bark by high-performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. anais.infobibos.com.br [anais.infobibos.com.br]

- 6. US3627888A - Method for obtaining cascarosides from cascara bark - Google Patents [patents.google.com]

- 7. digirepo.nlm.nih.gov [digirepo.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. benchchem.com [benchchem.com]

- 10. e-lactancia.org [e-lactancia.org]

- 11. caringsunshine.com [caringsunshine.com]

- 12. caringsunshine.com [caringsunshine.com]

The Gut Microbiome's Crucial Role in the Metabolism of Cascaroside B: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the pivotal role of the gut microbiome in the metabolic transformation of Cascaroside B, an anthraquinone (B42736) glycoside found in the bark of Rhamnus purshiana (Cascara sagrada). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the metabolic pathways, key bacterial players, and the subsequent physiological implications of this biotransformation.

Introduction

This compound, a C-10 isomer of 8-O-(beta-D-glucopyranosyl)barbaloin, is a well-known natural compound with laxative properties.[1] However, its biological activity is not inherent to the parent molecule. Instead, it is a prodrug that requires metabolic activation by the gut microbiota to exert its effects. The biotransformation of this compound into its active metabolite, aloe-emodin (B1665711), is a critical step that dictates its efficacy and potential side effects. Understanding this intricate interplay between this compound and the gut microbiome is essential for optimizing its therapeutic use and for the development of novel drugs targeting the gut-microbiome-host axis.

Metabolic Pathway of this compound

The metabolism of this compound by the gut microbiome is a two-step enzymatic process, primarily involving hydrolysis of the glycosidic bond. While direct studies on this compound are limited, the metabolic pathway can be inferred from studies on the structurally similar and closely related compound, barbaloin (aloin).

-

Deglycosylation: The initial and rate-limiting step is the cleavage of the C-glucosyl bond. This reaction is catalyzed by β-glucosidases produced by various gut bacteria. This enzymatic hydrolysis releases the glucose moiety and the active aglycone, aloe-emodin anthrone (B1665570).

-

Conversion to Aloe-Emodin: Aloe-emodin anthrone is then further metabolized to aloe-emodin.

This biotransformation is crucial as orally administered this compound is poorly absorbed in its glycosidic form. The resulting aglycone, aloe-emodin, is more readily absorbed and is responsible for the pharmacological effects.[2]

Key Gut Bacterial Species and Enzymes

Research has identified specific members of the gut microbiota that are capable of metabolizing anthraquinone glycosides. A key bacterium involved in the metabolism of the core structure, barbaloin, is Eubacterium sp. strain BAR, a strictly anaerobic bacterium isolated from human feces.[3][4][5] This bacterium has been shown to convert barbaloin to aloe-emodin anthrone.[3][4][5] While this provides a strong indication, further research is needed to identify the full spectrum of bacterial species capable of metabolizing this compound.

The primary enzymes responsible for the deglycosylation of this compound are β-glucosidases . These enzymes are prevalent in various gut bacteria, particularly within the phyla Firmicutes and Bacteroidetes. Bacterial β-glucosidases exhibit broad substrate specificity and are crucial for the breakdown of various dietary glycosides.

Quantitative Data on Metabolism

Table 1: Inferred Metabolic Activity on this compound Based on Barbaloin Studies

| Bacterial Species | Metabolite Produced | Pharmacological Effect | Reference |

| Eubacterium sp. strain BAR | Aloe-emodin anthrone | Purgative action | [4][5] |

Experimental Protocols

The following provides a detailed methodology for a key experiment to investigate the in vitro metabolism of this compound by the human gut microbiota.

In Vitro Fermentation of this compound with Human Fecal Microbiota

Objective: To determine the metabolic fate of this compound when incubated with a complex human gut microbial community and to identify the resulting metabolites.

Materials:

-

This compound (pure compound)

-

Fresh human fecal samples from healthy donors

-

Anaerobic chamber

-

Basal medium (e.g., Gifu Anaerobic Medium, GAM)

-

Sterile, anaerobic tubes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass Spectrometer (MS)

-

Solvents for HPLC (e.g., acetonitrile (B52724), water, formic acid)

-

Standards for this compound and aloe-emodin

Procedure:

-

Fecal Slurry Preparation: Within an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in a pre-reduced basal medium.

-

Incubation: In anaerobic tubes, add the fecal slurry and a solution of this compound to a final concentration of, for example, 100 µM. Include control tubes with only the fecal slurry (no this compound) and tubes with only this compound in the medium (no fecal slurry).

-

Fermentation: Incubate the tubes under anaerobic conditions at 37°C. Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours).

-